molecular formula C13H9ClF3NO2S B13582895 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline

Cat. No.: B13582895
M. Wt: 335.73 g/mol
InChI Key: LADGTIIIXLYISM-UHFFFAOYSA-N
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Description

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety. This compound is notable for its incorporation of both chloro and trifluoromethyl substituents, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .

Scientific Research Applications

4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline involves its interaction with specific molecular targets. For instance, its analgesic effects are believed to be mediated through the inhibition of certain enzymes or receptors involved in pain signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and trifluoromethyl groups, along with the sulfonyl group, makes 4-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)aniline unique.

Properties

Molecular Formula

C13H9ClF3NO2S

Molecular Weight

335.73 g/mol

IUPAC Name

4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylaniline

InChI

InChI=1S/C13H9ClF3NO2S/c14-12-6-5-10(7-11(12)13(15,16)17)21(19,20)9-3-1-8(18)2-4-9/h1-7H,18H2

InChI Key

LADGTIIIXLYISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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